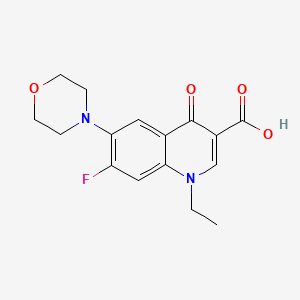![molecular formula C18H19FN4O B5643971 2-({cyclopropyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-6-fluoroquinolin-4-ol](/img/structure/B5643971.png)
2-({cyclopropyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-6-fluoroquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-({cyclopropyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-6-fluoroquinolin-4-ol" involves complex processes that may include steps like acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization. These processes yield compounds with significant biological activities, including antimycobacterial and antibacterial effects (Senthilkumar et al., 2008), (Liu Zhe, 2001).
Molecular Structure Analysis
The molecular structure of such compounds can be complex, involving multiple functional groups that contribute to their biological activity. For instance, the presence of fluorine atoms and cyclopropyl groups plays a crucial role in enhancing the compounds' efficacy against specific bacterial strains and their ability to interact with biological targets (Inagaki et al., 2004).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including those that involve interactions with DNA gyrase, an enzyme crucial for bacterial DNA replication. The ability to inhibit this enzyme's supercoiling activity highlights the potential mechanism of action for these molecules' antimicrobial properties (Senthilkumar et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility and stability, are essential for the practical application of these compounds. Modifications in the molecular structure, like the introduction of a phosphonate group, can significantly alter these properties, making the compounds more suitable for clinical use by improving their bioavailability and pharmacokinetic profiles (Chou et al., 2010).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity and interaction with biological targets, are pivotal for their biological activities. The presence of specific functional groups can influence their mode of action, such as the ability to induce apoptosis in cancer cells or inhibit critical enzymes in pathogens, demonstrating their potential as therapeutic agents (Chou et al., 2010).
properties
IUPAC Name |
2-[[cyclopropyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-22-9-12(8-20-22)10-23(15-3-4-15)11-14-7-18(24)16-6-13(19)2-5-17(16)21-14/h2,5-9,15H,3-4,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOPJLJOFSJEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(CC2=CC(=O)C3=C(N2)C=CC(=C3)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dimethyl-4-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5643894.png)
![N-ethyl-2-(ethylamino)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5643896.png)
![2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5643901.png)
![4-{1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5643907.png)

![5,5-dimethyl-3-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5643919.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5643930.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[4-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl]-3-pyrrolidinyl}-3-methoxypropanamide hydrochloride](/img/structure/B5643939.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5643942.png)

![2-methyl-5-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5643963.png)
![7-[2-(phenylsulfonyl)ethyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5643982.png)
![1'-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5643984.png)
![(3,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5643996.png)